

# **Application Notes and Protocols for Boc-NH-PEG2-CH2CH2COOH in Linker Applications**

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Compound of Interest

Compound Name: Boc-NH-PEG2-CH2CH2COOH

Cat. No.: B1681245

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### Introduction

**Boc-NH-PEG2-CH2CH2COOH** is a heterobifunctional linker widely employed in bioconjugation and drug development.[1] Its structure, featuring a tert-butyloxycarbonyl (Boc)-protected amine and a terminal carboxylic acid separated by a two-unit polyethylene glycol (PEG) spacer, offers a versatile platform for the controlled assembly of complex biomolecules.[2][3] The hydrophilic PEG chain enhances the solubility and stability of conjugates, potentially reducing aggregation and immunogenicity.[4][5] This linker is particularly valuable in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[6][7][8]

The Boc protecting group provides a stable shield for the amine functionality under a variety of reaction conditions, yet it can be readily removed under acidic conditions to reveal a primary amine for subsequent conjugation.[9] The terminal carboxylic acid can be activated to react with primary amines on proteins, peptides, or other molecules to form stable amide bonds.[3] This sequential reactivity allows for a directed and controlled bioconjugation strategy.

## **Physicochemical Properties**

The properties of **Boc-NH-PEG2-CH2CH2COOH** are summarized in the table below.



Property	Value	Reference
Molecular Formula	C12H23NO6	[10]
Molecular Weight	277.31 g/mol	[10]
Purity	≥95%	[1]
Appearance	White to off-white solid	N/A
Solubility	Soluble in DMSO, DMF	[7]
Storage Conditions	-20°C for long-term storage	[11]

## **Applications**

**Boc-NH-PEG2-CH2CH2COOH** is a key building block for:

- Antibody-Drug Conjugates (ADCs): The linker can be used to attach a potent cytotoxic drug
  to a monoclonal antibody, enabling targeted delivery to cancer cells.[12][13] The PEG spacer
  can improve the pharmacokinetic properties of the ADC.[14]
- PROteolysis TArgeting Chimeras (PROTACs): This linker connects a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase, inducing the degradation of the target protein.[4][15][16]
- Peptide and Protein Modification: The linker can be used to PEGylate peptides and proteins to enhance their solubility, stability, and circulation half-life.[17]
- Surface Modification: Immobilization of biomolecules onto surfaces for various applications, including diagnostics and biomaterials.[18]

## **Experimental Protocols**

The following are general protocols for the use of **Boc-NH-PEG2-CH2CH2COOH**. Optimal conditions may vary depending on the specific molecules being conjugated and should be determined empirically.



# Protocol 1: Boc Deprotection of Boc-NH-PEG2-CH2CH2COOH

This protocol describes the removal of the Boc protecting group to expose the primary amine.

#### Materials:

- Boc-NH-PEG2-CH2CH2COOH
- Trifluoroacetic acid (TFA)[6]
- Dichloromethane (DCM), anhydrous[6]
- Saturated sodium bicarbonate solution
- · Magnetic stirrer and stir bar
- Round-bottom flask
- Rotary evaporator

#### Procedure:

- Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.2 M.[19]
- Cool the solution to 0°C in an ice bath.[6]
- Slowly add an equal volume of TFA to the solution (e.g., for 10 mL of DCM, add 10 mL of TFA, resulting in a 50% TFA/DCM solution).[6][20]
- Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[6][19]
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[6][19]



- Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[6][19]
- For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[6][19]
- The resulting deprotected amine (NH2-PEG2-CH2CH2COOH) can be used directly in the next step or further purified if necessary.

Parameter	Condition	Reference
Solvent	Anhydrous Dichloromethane (DCM)	[6]
Reagent	Trifluoroacetic acid (TFA)	[6]
TFA Concentration	20-50% (v/v) in DCM	[19]
Temperature	0°C to room temperature	[6]
Reaction Time	1-2 hours	[6][19]
Monitoring	TLC or LC-MS	[6][19]

# Protocol 2: Activation of the Carboxylic Acid Moiety using EDC/NHS Chemistry

This protocol describes the activation of the terminal carboxylic acid to form an amine-reactive NHS ester.

#### Materials:

- Deprotected linker (NH2-PEG2-CH2CH2COOH) or Boc-NH-PEG2-CH2CH2COOH
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)[10]
- N-hydroxysuccinimide (NHS) or Sulfo-NHS[10][21]
- Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)[21]



- Coupling Buffer (e.g., PBS, pH 7.2-7.5)[22]
- Amine-containing molecule (e.g., antibody, peptide)
- Desalting column

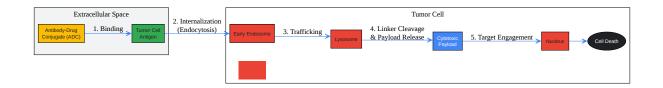
#### Procedure:

- Equilibrate EDC and NHS to room temperature.[10]
- Dissolve the PEG linker in Activation Buffer.
- Add EDC (e.g., 1.2 to 2 molar excess over the linker) and NHS (e.g., 1.2 to 2 molar excess over the linker) to the linker solution.[22][23]
- React for 15-30 minutes at room temperature.[10][22]
- Optional: The activated linker can be purified from excess EDC and NHS using a desalting column equilibrated with Coupling Buffer.[10]
- Immediately add the amine-containing molecule to the activated linker solution. The pH of the reaction should be adjusted to 7.2-7.5 with Coupling Buffer for optimal reaction with primary amines.[21][22]
- Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
- The resulting conjugate can be purified using size exclusion chromatography or other appropriate methods.



Parameter	Condition	Reference
Activation Reagents	EDC and NHS (or Sulfo-NHS)	[10][21]
Activation pH	4.5-7.2	[10]
Coupling pH	7.2-8.0	[22]
Reaction Time (Activation)	15-30 minutes	[10][22]
Reaction Time (Coupling)	2 hours to overnight	[10]
Temperature	Room temperature or 4°C	[10]

# Visualizations Antibody-Drug Conjugate (ADC) Internalization Pathway

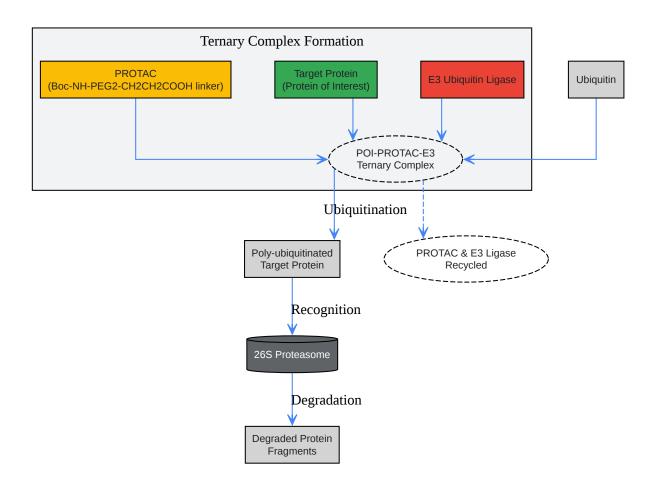


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Caption: General workflow for ADC binding, internalization, and payload release.

### **PROTAC Mechanism of Action**





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Caption: PROTAC-mediated protein degradation workflow.

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### Methodological & Application





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